

# An In-depth Technical Guide to 2-Bromo-3-chlorophenylacetic Acid

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## Compound of Interest

Compound Name:	2-Bromo-3-chlorophenylacetic acid
CAS No.:	1261775-55-6
Cat. No.:	B1523987

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Versatile Halogenated Phenylacetic Acid Intermediate

**2-Bromo-3-chlorophenylacetic acid**, identified by the CAS Number 1261775-55-6, is a halogenated aromatic carboxylic acid.<sup>[1][2][3][4][5]</sup> Its structure, featuring a phenylacetic acid backbone substituted with both bromine and chlorine atoms at the 2 and 3 positions of the phenyl ring respectively, makes it a valuable and reactive intermediate in organic synthesis. The presence and specific positioning of these halogen atoms significantly influence the molecule's electronic properties and reactivity, opening up diverse synthetic pathways.

This guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-3-chlorophenylacetic acid**, its synthesis, reactivity, potential applications, and safety considerations. The information presented herein is intended to empower researchers and drug development professionals in leveraging this compound for the synthesis of novel molecules with potential therapeutic or agrochemical applications.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. While some experimental data for **2-Bromo-3-chlorophenylacetic acid** is not readily available in public literature, the following table summarizes its key known and predicted properties.

Property	Value	Source
CAS Number	1261775-55-6	[1][2][3][4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrClO <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	249.49 g/mol	[1][2][3][4]
Appearance	Solid (predicted)	
Melting Point	Data not available	[2]
Boiling Point	Data not available	[2]
Solubility	Data not available	
Purity	Typically available at ≥95%	[4]

It is important to note that the melting and boiling points, as well as solubility data for the specific 2-bromo-3-chloro isomer, are not consistently reported in publicly accessible databases. Researchers should consider experimental determination of these properties for their specific batches.

## Molecular Structure

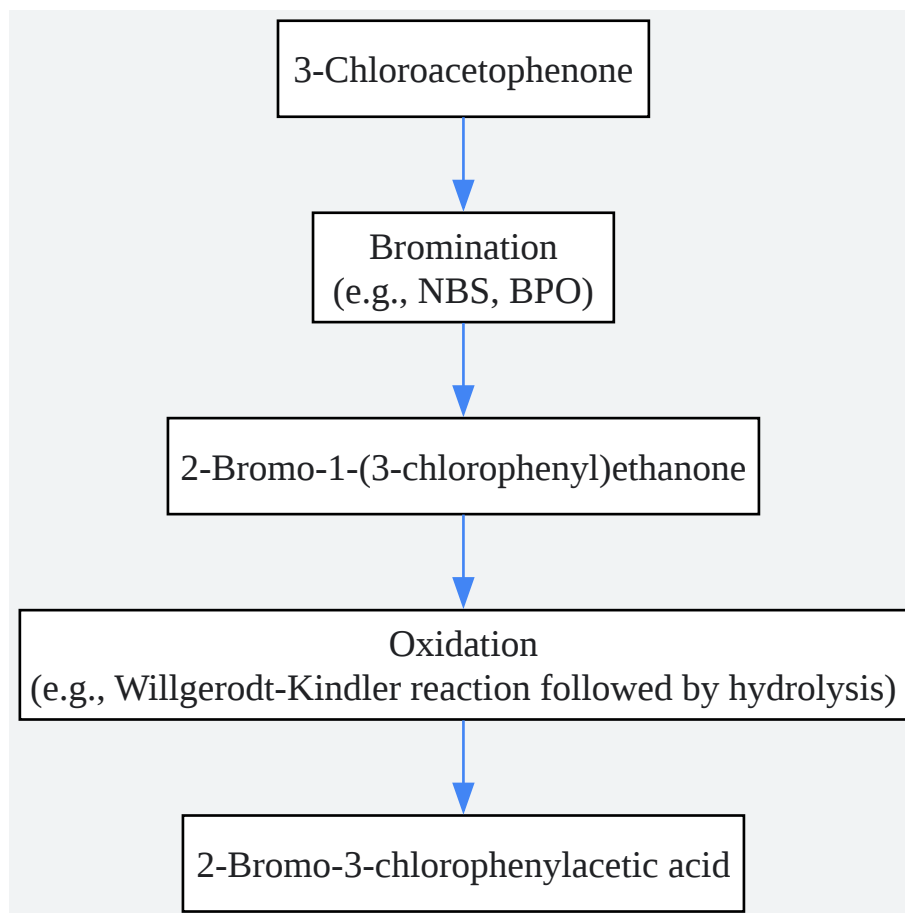
The structural arrangement of **2-Bromo-3-chlorophenylacetic acid** is fundamental to its reactivity.

Caption: 2D structure of **2-Bromo-3-chlorophenylacetic acid**.

## Synthesis and Reactivity

### Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-3-chlorophenylacetic acid** is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds. A potential starting material is 3-chloroacetophenone.



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Caption: Proposed synthesis of **2-Bromo-3-chlorophenylacetic acid**.

Step-by-Step Methodology (Proposed):

- Bromination of 3-Chloroacetophenone: 3-Chloroacetophenone can be subjected to  $\alpha$ -bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride. This reaction selectively brominates the carbon adjacent to the carbonyl group to yield 2-bromo-1-(3-chlorophenyl)ethanone.[7]

- Willgerodt-Kindler Reaction and Hydrolysis: The resulting  $\alpha$ -bromo ketone can then undergo a Willgerodt-Kindler reaction. This involves reacting the ketone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, which upon subsequent hydrolysis with a strong acid or base, will yield the corresponding carboxylic acid, **2-Bromo-3-chlorophenylacetic acid**.

Note: This proposed pathway is based on established chemical transformations. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a good yield and purity of the final product.

## Reactivity Profile

The reactivity of **2-Bromo-3-chlorophenylacetic acid** is primarily dictated by three functional groups: the carboxylic acid group, the benzylic bromine atom, and the aromatic ring with its halogen substituents.

- Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.
- Benzylic Bromine Atom: The bromine atom at the benzylic position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.
- Aromatic Ring: The electron-withdrawing nature of the bromine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the halogen atoms themselves can participate in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds.

## Applications in Research and Development

**2-Bromo-3-chlorophenylacetic acid** serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4]

## Pharmaceutical Synthesis

Halogenated phenylacetic acid derivatives are precursors to a variety of bioactive compounds. While specific drugs derived from the 2-bromo-3-chloro isomer are not explicitly documented in readily available literature, its structural motifs are found in compounds with anti-inflammatory and analgesic properties.[8] For instance, the related compound,  $\alpha$ -bromo-(2-chloro)phenylacetic acid, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[9][10] The unique substitution pattern of **2-Bromo-3-chlorophenylacetic acid** offers the potential for the development of new chemical entities with novel pharmacological profiles.

## Agrochemical Development

Similar to its role in pharmaceuticals, this compound can be utilized in the synthesis of novel pesticides and herbicides. The introduction of specific halogen patterns on a phenylacetic acid scaffold can lead to compounds with targeted activity against pests or weeds.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Bromo-3-chlorophenylacetic acid** (CAS 1261775-55-6) is not widely available. However, based on the data for structurally related compounds such as bromoacetic acid and other halogenated phenylacetic acids, the following precautions should be taken.[5]

Hazard Statements (Inferred):

- Fatal if swallowed.[5]
- Toxic in contact with skin or if inhaled.[5]
- Causes severe skin burns and eye damage.[5]
- May cause an allergic skin reaction.[5]
- Very toxic to aquatic life.[5]

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.
- Storage: Keep the container tightly closed in a dry and well-ventilated place.

#### First Aid:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]
- If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

## Conclusion

**2-Bromo-3-chlorophenylacetic acid** is a valuable halogenated intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. While there is a need for more comprehensive public data on its physical properties and specific synthetic applications, its structural features suggest a rich and versatile reactivity profile. Researchers and scientists are encouraged to explore the synthetic utility of this compound, while adhering to strict safety protocols, to unlock its potential in creating novel and impactful molecules.

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